4-Methyl-8-nitrocinnoline
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Overview
Description
4-Methyl-8-nitrocinnoline: is a heterocyclic aromatic compound with the molecular formula C₉H₇N₃O₂ . It belongs to the cinnoline family, which is characterized by a benzene ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-8-nitrocinnoline can be synthesized through several methods. One common approach involves the nitration of 4-methylcinnoline. This process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 8-position of the cinnoline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-8-nitrocinnoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium nitrite, hydrochloric acid, and other nucleophiles.
Major Products Formed:
Reduction: 4-Methyl-8-aminocinnoline.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-8-nitrocinnoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Researchers use it to study the interactions of heterocyclic compounds with biological targets, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 4-Methyl-8-nitrocinnoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Uniqueness: this compound is unique due to the presence of both a methyl group and a nitro group, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-methyl-8-nitrocinnoline |
InChI |
InChI=1S/C9H7N3O2/c1-6-5-10-11-9-7(6)3-2-4-8(9)12(13)14/h2-5H,1H3 |
InChI Key |
MXJBDZREYWHSRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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